molecular formula C12H17NO B13311543 2-[1-(Cyclopropylamino)propyl]phenol

2-[1-(Cyclopropylamino)propyl]phenol

Cat. No.: B13311543
M. Wt: 191.27 g/mol
InChI Key: MBNFAQMFASWZBW-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 2-[1-(Cyclopropylamino)propyl]phenol (CAS: 1019539-79-7) features a phenol ring substituted at the ortho-position with a propyl chain bearing a cyclopropylamino group. Its molecular formula is C₁₃H₁₉NO, with a molar mass of 205.3 g/mol .

Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable electronic and steric properties.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-[1-(cyclopropylamino)propyl]phenol

InChI

InChI=1S/C12H17NO/c1-2-11(13-9-7-8-9)10-5-3-4-6-12(10)14/h3-6,9,11,13-14H,2,7-8H2,1H3

InChI Key

MBNFAQMFASWZBW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1O)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Cyclopropylamino)propyl]phenol typically involves the nucleophilic aromatic substitution of a suitable aryl halide with a cyclopropylamine derivative. The reaction conditions often require a strong base and a polar aprotic solvent to facilitate the nucleophilic attack on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, optimized for high yield and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Cyclopropylamino)propyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and amines.

    Substitution: Nitro or sulfonic acid derivatives of the phenol.

Scientific Research Applications

2-[1-(Cyclopropylamino)propyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Cyclopropylamino)propyl]phenol involves its interaction with various molecular targets. The phenolic group can act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, the compound may modulate cell signaling pathways and gene expression, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Halogen Substituents : The bromo derivative (CAS: 953748-01-1) exhibits higher molecular weight (270.17 vs. 205.3) and enhanced lipophilicity, which could improve blood-brain barrier penetration but reduce solubility . The chloro analog (CAS: N/A) may engage in halogen bonding , a feature absent in the parent compound .

Physicochemical Properties

  • Solubility : The parent compound’s cyclopropyl group may reduce water solubility compared to hydroxylated analogs (e.g., ). Bromine or chlorine substituents further decrease solubility but increase lipid membrane affinity .
  • Thermal Stability : Strain in the cyclopropane ring might lower thermal stability relative to isopropyl or phenyl-substituted analogs.

Biological Activity

2-[1-(Cyclopropylamino)propyl]phenol, also known as a cyclopropylamine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a phenolic structure, which is often associated with various pharmacological effects. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H17N1O1
  • Molecular Weight : Approximately 191.27 g/mol

The presence of the cyclopropyl group and the amino functional group contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Neuropharmacological Effects : Studies indicate that cyclopropylamine derivatives can influence neurotransmitter systems, potentially leading to applications in treating neurological disorders .
  • Anti-inflammatory Properties : The phenolic hydroxyl group may contribute to anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .

Antimicrobial Activity

A study focused on the antimicrobial properties of phenolic compounds found that derivatives like this compound could inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Neuropharmacological Studies

Research exploring the effects of cyclopropylamine derivatives on dopaminergic and serotonergic systems revealed that these compounds could modulate receptor activity. For instance, a study demonstrated that certain derivatives enhanced dopamine receptor activity, which could be beneficial for conditions such as depression and schizophrenia .

Anti-inflammatory Mechanisms

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages. This suggests a potential role in managing inflammatory responses in diseases such as rheumatoid arthritis .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Bromo-2-[1-(Cyclopropylamino)propyl]phenolBrominated phenolic structureAntimicrobial, anti-inflammatory
5-Methyl-2-(cyclopropylamino)phenolMethyl substitutionNeuropharmacological effects
4-Hydroxy-2-[1-(Cyclopropylamino)propyl]phenolHydroxyl groupPotential antioxidant properties

The comparative analysis highlights how variations in substituents can influence the biological activity of structurally similar compounds.

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